![molecular formula C12H16N2O3 B14490770 {2-[(Propylcarbamoyl)amino]phenyl}acetic acid CAS No. 64460-87-3](/img/structure/B14490770.png)
{2-[(Propylcarbamoyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(Propylcarbamoyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a phenylacetic acid core substituted with a propylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propylcarbamoyl)amino]phenyl}acetic acid typically involves the reaction of 2-aminophenylacetic acid with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and efficient.
化学反应分析
Types of Reactions
{2-[(Propylcarbamoyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.
科学研究应用
{2-[(Propylcarbamoyl)amino]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of {2-[(Propylcarbamoyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog without the propylcarbamoyl group.
2-Aminophenylacetic acid: The precursor in the synthesis of {2-[(Propylcarbamoyl)amino]phenyl}acetic acid.
Propylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to the presence of both the phenylacetic acid core and the propylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
64460-87-3 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-[2-(propylcarbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C12H16N2O3/c1-2-7-13-12(17)14-10-6-4-3-5-9(10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17) |
InChI 键 |
KXLJNPAYWTVPPI-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1=CC=CC=C1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


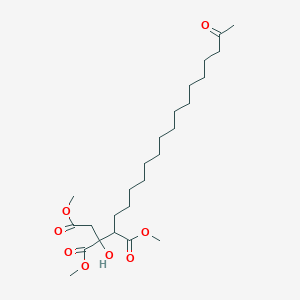

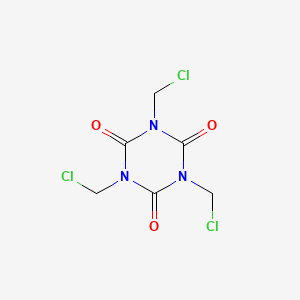
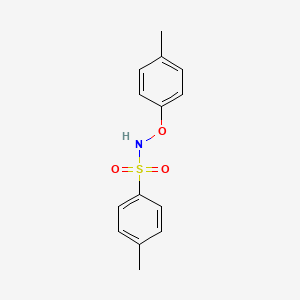


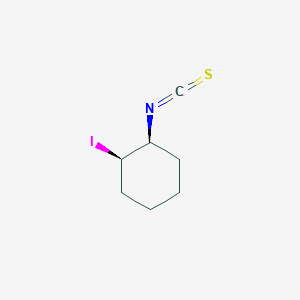

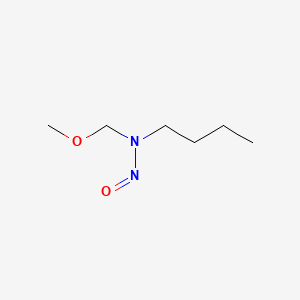
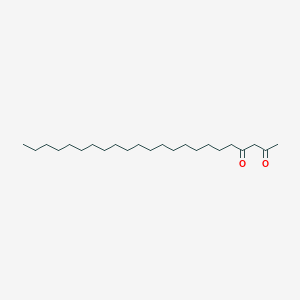
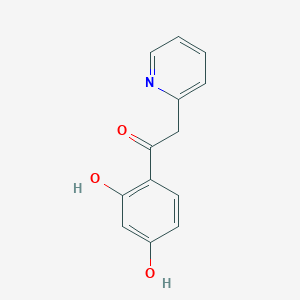

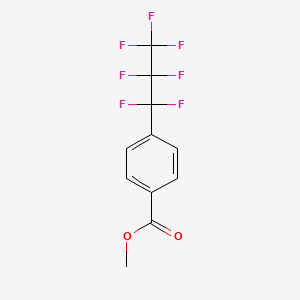
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
